![molecular formula C18H18N2OS B2528470 N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide CAS No. 477569-47-4](/img/structure/B2528470.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide, also known as BPAM, is a chemical compound that has been widely researched and applied in various fields. It belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .
Synthesis Analysis
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . This process yields high amounts of the compound under relatively milder reaction conditions using dimethyl formamide as a solvent .Molecular Structure Analysis
The molecular structure of N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide can be characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Scientific Research Applications
- Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis . These compounds were compared to standard reference drugs, and their potency was evaluated in vitro and in vivo.
- The benzothiazole ring system, found in various natural compounds, exhibits diverse biological and pharmaceutical activities. These include:
- 2-Aryl benzothiazoles serve as versatile scaffolds with broad applications:
- QSAR modeling correlates physicochemical properties with biological activity. It provides insights into structure-activity relationships for benzothiazole derivatives .
- Hydrazonylsulfones, including N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, have been studied as optical materials and for their biological potential .
Anti-Tubercular Activity
Biological and Pharmaceutical Applications
Versatile Scaffolds for Drug Design
Quantitative Structure-Activity Relationship (QSAR)
Optical Materials and Biological Potential
Molecular Docking Studies
Mechanism of Action
Target of Action
The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this enzyme can inhibit the growth of the bacteria, making it a potential candidate for anti-tubercular therapy .
Mode of Action
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide interacts with its target, the DprE1 enzyme, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby affecting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
The affected pathway is the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide disrupts this pathway, leading to the inability of the bacteria to maintain their cell wall structure . The downstream effects include the potential death of the bacteria due to the loss of an intact cell wall .
Pharmacokinetics
One study indicated that similar compounds have shown favourable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound greatly impact its bioavailability, which in turn affects its efficacy as a drug .
Result of Action
The result of N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide’s action is the potential inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the compound can lead to the death of the bacteria . This makes it a potential candidate for the development of new anti-tubercular drugs .
Action Environment
The action environment can greatly influence the efficacy and stability of N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target . .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-3-12-17(21)19-14-9-5-4-8-13(14)18-20-15-10-6-7-11-16(15)22-18/h4-11H,2-3,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUCLWVRIKATPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide |
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